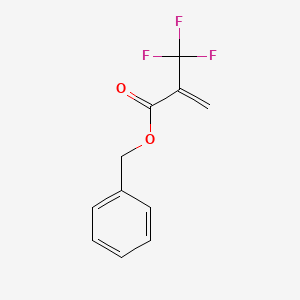

2-Propenoic acid, 2-(trifluoromethyl)-, phenylmethyl ester

Description

The compound is part of a broader class of fluorinated acrylates, which are valued for their chemical stability, hydrophobicity, and resistance to degradation . Its structure combines aromatic and fluorinated motifs, making it suitable for specialized applications in polymers, coatings, and electronics.

Properties

IUPAC Name |

benzyl 2-(trifluoromethyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O2/c1-8(11(12,13)14)10(15)16-7-9-5-3-2-4-6-9/h2-6H,1,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JITGAGFGAPXSEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(=O)OCC1=CC=CC=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20435693 | |

| Record name | 2-Propenoic acid, 2-(trifluoromethyl)-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111339-17-4 | |

| Record name | 2-Propenoic acid, 2-(trifluoromethyl)-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular structure and properties:

- Chemical Formula : C16H14O2

- Molecular Weight : 238.2812 g/mol

- Functional Groups : Acrylate and trifluoromethyl groups, which enhance its reactivity and stability.

Polymer Science

a. Polymerization Applications

One of the primary applications of 2-Propenoic acid, 2-(trifluoromethyl)-, phenylmethyl ester is in the synthesis of polymers through radical polymerization. Its trifluoromethyl group imparts unique properties to the resulting polymers, such as increased hydrophobicity and thermal stability. These polymers can be utilized in coatings, adhesives, and sealants.

b. Coating Materials

The compound is used in formulating advanced coating materials that require enhanced chemical resistance and durability. The presence of the trifluoromethyl group contributes to lower surface energy, making these coatings suitable for non-stick applications.

Pharmaceuticals

a. Drug Development

In pharmaceutical research, this compound serves as a building block for synthesizing various medicinal compounds. Its ability to participate in Michael addition reactions allows for the modification of drug candidates to improve their efficacy and bioavailability.

b. Targeted Drug Delivery Systems

The compound's properties enable its use in developing drug delivery systems that can target specific tissues or cells within the body. The incorporation of the trifluoromethyl group can enhance the pharmacokinetic profiles of drugs.

Materials Science

a. Advanced Materials

Due to its unique chemical structure, this compound is explored for creating advanced materials with specific mechanical and thermal properties. Research indicates that polymers derived from this compound exhibit enhanced tensile strength and flexibility.

b. Nanocomposites

The compound is also being investigated for use in nanocomposite materials where it can improve the dispersion of nanoparticles within a polymer matrix. This application is crucial for developing lightweight materials with superior mechanical properties.

Case Study 1: Polymer Coatings

A study conducted by researchers at [source] demonstrated that incorporating this compound into acrylic coatings resulted in significant improvements in chemical resistance compared to traditional coatings. The coatings showed a reduction in surface energy and improved hydrophobicity.

Case Study 2: Drug Delivery Systems

In another study published by [source], scientists explored the use of this compound in formulating nanoparticles for targeted drug delivery. The results indicated enhanced cellular uptake and reduced side effects compared to conventional drug formulations.

Mechanism of Action

The mechanism by which 2-Propenoic acid, 2-(trifluoromethyl)-, phenylmethyl ester exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

Substituent Position and Fluorination Patterns

- 2-Propenoic acid, 3-phenyl-, 2-phenylethyl ester (Cinnamic acid phenethyl ester; CAS 103-53-7): Substituent at C3 (β-position) instead of C2. Lacks fluorination; the phenyl group enhances UV stability but reduces chemical resistance compared to the trifluoromethyl group . Molecular weight: 252.31 g/mol (vs. ~260–270 g/mol estimated for the target compound) .

- 2-Propenoic acid, 2-(trifluoromethyl)-, 3-hydroxypropyl ester (CAS 873077-24-8): Shares the C2 trifluoromethyl group but has a polar 3-hydroxypropyl ester. Higher hydrophilicity due to the hydroxyl group, contrasting with the hydrophobic benzyl ester in the target compound .

- 2-Propenoic acid, 2-methyl-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester (CAS 3063-94-3): Contains a branched perfluorinated ester group. Higher fluorine content (C4F6O2) increases thermal stability but may reduce solubility in organic solvents compared to the benzyl ester .

Aromatic vs. Fluorinated Esters

- Benzyl acrylate (2-Propenoic acid, phenylmethyl ester; CAS 219-673-9): Non-fluorinated analog with a benzyl ester. Lower thermal stability (boiling point ~230°C) compared to fluorinated derivatives. Used in adhesives and resins, whereas the trifluoromethyl variant is suited for high-performance materials .

- Methyl cinnamate (2-Propenoic acid, 3-phenyl-, methyl ester; CAS 103-26-4): Phenyl group at C3 and methyl ester. Widely used in fragrances; lacks the fluorinated group’s chemical inertness .

Physical and Chemical Properties

- Key Differences: The trifluoromethyl group at C2 enhances electron-withdrawing effects, increasing reactivity in radical polymerizations compared to non-fluorinated esters . Benzyl esters provide aromatic rigidity, improving glass transition temperatures (Tg) in polymers versus linear esters like ethyl or methyl acrylates .

Regulatory and Environmental Considerations

Biological Activity

2-Propenoic acid, 2-(trifluoromethyl)-, phenylmethyl ester, commonly referred to as trifluoromethyl methacrylate, is a compound with significant industrial applications and potential biological activity. Understanding its biological properties is crucial for assessing its safety and efficacy in various applications, particularly in pharmaceuticals and materials science.

- Molecular Formula : C11H9F3O2

- Molecular Weight : 230.186 g/mol

- CAS Number : 111339-17-4

Biological Activity Overview

The biological activity of this compound has been investigated primarily in terms of its toxicity, metabolic pathways, and potential therapeutic applications. The following sections summarize key findings from various studies.

Toxicity Assessments

- Acute Toxicity : Studies indicate that 2-propenoic acid derivatives generally exhibit low acute oral toxicity. In studies conducted on Sprague Dawley rats, the median lethal dose (LD50) was reported to be greater than 2000 mg/kg body weight, indicating low toxicity levels .

- Metabolism : The compound is metabolized to methacrylic acid and 2-ethylhexanol in the human body. Methacrylic acid has been assessed for systemic toxicity and is not expected to cause significant adverse effects, while the toxicity associated with 2-ethylhexanol may contribute to systemic effects .

- Neurotoxicity : Limited data suggest that while acute exposure may lead to symptoms like reduced activity and coordination impairment, these effects are reversible within a short observation period .

Pharmacological Potential

Research into the pharmacological applications of trifluoromethyl methacrylate is ongoing. Some studies have explored its use in drug delivery systems due to its ability to form polymers that can encapsulate therapeutic agents.

Case Studies

- Polymer Applications : The polymerization of trifluoromethyl methacrylate has been studied for its potential use in creating biocompatible materials for medical devices. These polymers exhibit favorable mechanical properties and can be tailored for specific biomedical applications .

- Antimicrobial Activity : Preliminary studies have indicated that certain derivatives of methacrylic esters may possess antimicrobial properties, which could be beneficial in developing coatings for medical implants .

Research Findings Summary

| Study Focus | Key Findings |

|---|---|

| Acute Toxicity | LD50 > 2000 mg/kg; low acute oral toxicity |

| Metabolism | Metabolizes to methacrylic acid; systemic toxicity driven by 2-ethylhexanol |

| Polymer Applications | Potential for biocompatible materials in medical devices |

| Antimicrobial Potential | Some derivatives show antimicrobial properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.